molecular formula C12H15N2OP B13921222 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine

5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine

Cat. No.: B13921222
M. Wt: 234.23 g/mol
InChI Key: PBZGAMOEOZMJCB-UHFFFAOYSA-N
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Description

5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is an organophosphorus compound with a unique structure that combines a quinoline ring with a dimethylphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine typically involves the reaction of 2-methyl-6-quinolinamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The quinoline ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylphosphinyl)-2-methylquinoline
  • 5-(Dimethylphosphinyl)-6-quinolinamine
  • 2-Methyl-6-quinolinamine

Uniqueness

5-(Dimethylphosphinyl)-2-methyl-6-quinolinamine is unique due to the presence of both the dimethylphosphinyl group and the quinoline ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N2OP

Molecular Weight

234.23 g/mol

IUPAC Name

5-dimethylphosphoryl-2-methylquinolin-6-amine

InChI

InChI=1S/C12H15N2OP/c1-8-4-5-9-11(14-8)7-6-10(13)12(9)16(2,3)15/h4-7H,13H2,1-3H3

InChI Key

PBZGAMOEOZMJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)N)P(=O)(C)C

Origin of Product

United States

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